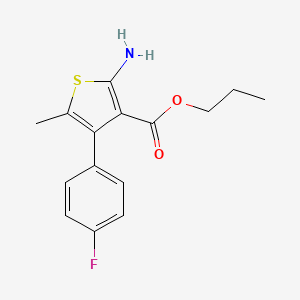
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
描述
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorophenyl group and an amino group in the structure of this compound suggests potential biological activity, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The fluorophenyl group can undergo further functionalization through coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts, boronic acids, and halogenated derivatives are typically used in coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Amino derivatives, thiol derivatives, alkoxy derivatives
Coupling Reactions: Functionalized thiophene derivatives
科学研究应用
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Pharmaceuticals: The compound’s potential biological activity makes it a candidate for drug development, particularly as an anti-inflammatory, anticancer, or antimicrobial agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
作用机制
The mechanism of action of Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In pharmaceutical research, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate: Lacks the propyl ester group but shares similar structural features.
2-Amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: Similar structure with a chlorine atom instead of a fluorine atom.
2-Amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the propyl ester group, which can influence its solubility, bioavailability, and overall pharmacokinetic properties. The fluorophenyl group also contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-3-8-19-15(18)13-12(9(2)20-14(13)17)10-4-6-11(16)7-5-10/h4-7H,3,8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXRTHCCVOXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167775 | |
| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904998-66-9 | |
| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904998-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



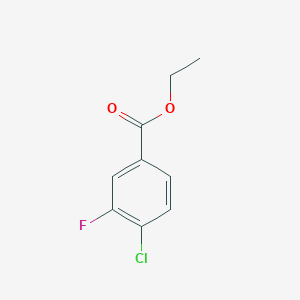

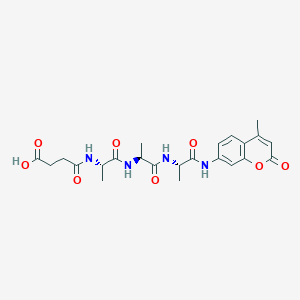
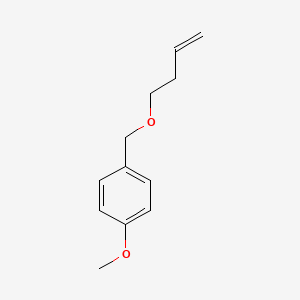
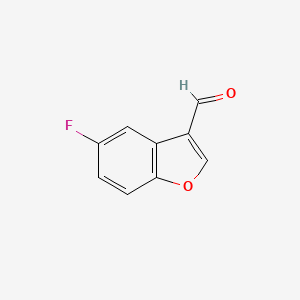
![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)
![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)
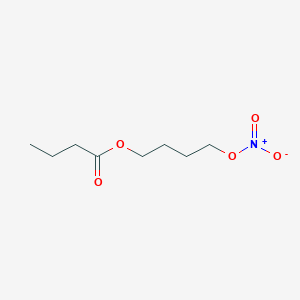
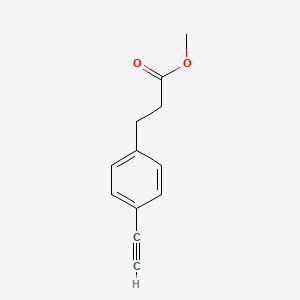
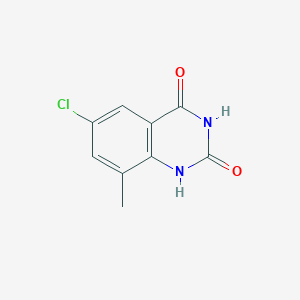
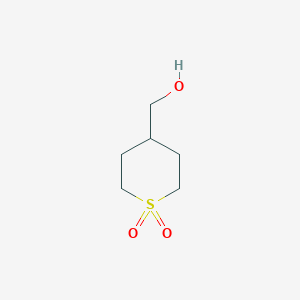
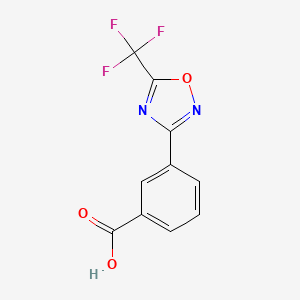
![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)
